molecular formula C24H38O4 B12708945 Phthalate, l secondary octyl CAS No. 64535-98-4

Phthalate, l secondary octyl

Cat. No.: B12708945
CAS No.: 64535-98-4
M. Wt: 390.6 g/mol
InChI Key: RLRMXWDXPLINPJ-WOJBJXKFSA-N
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Description

Phthalate, l secondary octyl, is a member of the phthalate family, which are esters of phthalic acid. These compounds are widely used as plasticizers, substances added to plastics to increase their flexibility, transparency, durability, and longevity. This compound, in particular, is known for its application in various industrial and consumer products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phthalate, l secondary octyl, typically involves the esterification of phthalic anhydride with secondary octanol. The reaction is usually catalyzed by an acid, such as sulfuric acid, and carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:

Phthalic anhydride+Secondary octanolPhthalate, l secondary octyl+Water\text{Phthalic anhydride} + \text{Secondary octanol} \rightarrow \text{this compound} + \text{Water} Phthalic anhydride+Secondary octanol→Phthalate, l secondary octyl+Water

Industrial Production Methods

In industrial settings, the production of this compound, is scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and solvents is optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Phthalate, l secondary octyl, undergoes various chemical reactions, including:

    Hydrolysis: This reaction involves the breakdown of the ester bond in the presence of water, leading to the formation of phthalic acid and secondary octanol.

    Oxidation: this compound, can be oxidized to form phthalic acid derivatives.

    Substitution: The ester group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.

    Substitution: Various nucleophiles can be used, depending on the desired product.

Major Products

    Hydrolysis: Phthalic acid and secondary octanol.

    Oxidation: Phthalic acid derivatives.

    Substitution: Various substituted phthalates, depending on the nucleophile used.

Scientific Research Applications

Phthalate, l secondary octyl, has a wide range of applications in scientific research:

    Chemistry: Used as a plasticizer in the production of flexible polymers and as a reagent in organic synthesis.

    Biology: Studied for its effects on biological systems, particularly its role as an endocrine disruptor.

    Medicine: Investigated for its potential impacts on human health, including reproductive and developmental toxicity.

    Industry: Widely used in the manufacture of consumer products such as toys, packaging materials, and medical devices.

Mechanism of Action

Phthalate, l secondary octyl, exerts its effects primarily through its interaction with cellular receptors and enzymes. It can bind to nuclear receptors, such as the peroxisome proliferator-activated receptors (PPARs), leading to changes in gene expression. Additionally, it can interfere with hormone signaling pathways, disrupting normal physiological processes.

Comparison with Similar Compounds

Phthalate, l secondary octyl, can be compared with other phthalates, such as:

    Di-n-octyl phthalate: Similar in structure but with different alkyl chain branching, leading to variations in physical and chemical properties.

    Di(2-ethylhexyl) phthalate: Widely used plasticizer with a different alkyl chain, resulting in different applications and toxicity profiles.

    Dibutyl phthalate: Shorter alkyl chain, leading to different solubility and volatility characteristics.

This compound, is unique due to its specific alkyl chain structure, which imparts distinct physical and chemical properties, making it suitable for particular applications.

Properties

CAS No.

64535-98-4

Molecular Formula

C24H38O4

Molecular Weight

390.6 g/mol

IUPAC Name

bis[(2R)-octan-2-yl] benzene-1,2-dicarboxylate

InChI

InChI=1S/C24H38O4/c1-5-7-9-11-15-19(3)27-23(25)21-17-13-14-18-22(21)24(26)28-20(4)16-12-10-8-6-2/h13-14,17-20H,5-12,15-16H2,1-4H3/t19-,20-/m1/s1

InChI Key

RLRMXWDXPLINPJ-WOJBJXKFSA-N

Isomeric SMILES

CCCCCC[C@@H](C)OC(=O)C1=CC=CC=C1C(=O)O[C@H](C)CCCCCC

Canonical SMILES

CCCCCCC(C)OC(=O)C1=CC=CC=C1C(=O)OC(C)CCCCCC

Origin of Product

United States

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